molecular formula C14H22ClIN2O2S B13810236 4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride

4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride

Cat. No.: B13810236
M. Wt: 444.8 g/mol
InChI Key: JQWZBKZBKUPXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C14H22ClIN2O2S and a molecular weight of 444.75915 g/mol. This compound is known for its unique structure, which includes an iodine atom, a pyrrolidine ring, and a benzenesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Intermediate: The initial step involves the formation of the pyrrolidine intermediate by reacting pyrrolidine with a suitable alkylating agent.

    Iodination: The next step involves the introduction of the iodine atom to the benzene ring. This can be achieved through electrophilic iodination using iodine and a suitable oxidizing agent.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the iodinated intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the pyrrolidine ring can enhance the binding affinity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide
  • 4-Iodo-n-(4-piperidin-1-ylbutyl)benzenesulfonamide
  • 4-Iodo-n-(4-morpholin-1-ylbutyl)benzenesulfonamide

Uniqueness

4-Iodo-n-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The combination of the iodine atom, pyrrolidine ring, and sulfonamide group provides a unique set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C14H22ClIN2O2S

Molecular Weight

444.8 g/mol

IUPAC Name

4-iodo-N-(4-pyrrolidin-1-ylbutyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C14H21IN2O2S.ClH/c15-13-5-7-14(8-6-13)20(18,19)16-9-1-2-10-17-11-3-4-12-17;/h5-8,16H,1-4,9-12H2;1H

InChI Key

JQWZBKZBKUPXTD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.